4-methoxy-2-[(E)-({4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol
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Overview
Description
4-methoxy-2-[(E)-({4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, an imino group, and an octafluoropentyl ether group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 4-methoxy-2-[(E)-({4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-2-hydroxybenzaldehyde with 4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline under acidic conditions to form the imine linkage . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-methoxy-2-[(E)-({4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imine or amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biochemical pathways.
Mechanism of Action
The mechanism of action of 4-methoxy-2-[(E)-({4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the octafluoropentyl ether group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar compounds to 4-methoxy-2-[(E)-({4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol include:
This compound: This compound shares a similar structure but with variations in the substituents on the phenyl ring.
2-methoxy-4-[(E)-({4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol: This isomer differs in the position of the methoxy and imino groups, leading to different chemical properties and reactivity.
These compounds highlight the unique features of this compound, particularly its specific arrangement of functional groups and the resulting chemical behavior.
Properties
Molecular Formula |
C19H15F8NO3 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
4-methoxy-2-[[4-(2,2,3,3,4,4,5,5-octafluoropentoxy)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C19H15F8NO3/c1-30-14-6-7-15(29)11(8-14)9-28-12-2-4-13(5-3-12)31-10-17(22,23)19(26,27)18(24,25)16(20)21/h2-9,16,29H,10H2,1H3 |
InChI Key |
YFUWXTFZXBDYMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NC2=CC=C(C=C2)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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